FC-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

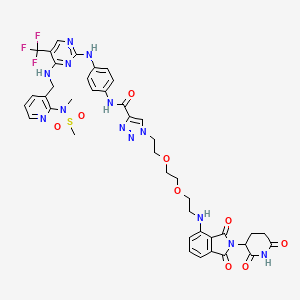

C41H42F3N13O9S |

|---|---|

Molecular Weight |

949.9 g/mol |

IUPAC Name |

1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-N-[4-[[4-[[2-[methyl(methylsulfonyl)amino]-3-pyridinyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]triazole-4-carboxamide |

InChI |

InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |

InChI Key |

RZKZQCHSKWKOAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

FC-11 FAK PROTAC degrader mechanism of action

An In-depth Technical Guide to the FC-11 FAK PROTAC Degrader: Mechanism of Action and Experimental Framework

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, particularly those initiated by integrins and growth factor receptors.[1] Its functions are critical in regulating cell migration, proliferation, survival, and adhesion turnover.[1][2] Elevated expression and activity of FAK are frequently observed in numerous cancer types, correlating with tumor progression and metastasis, which establishes FAK as a compelling target for therapeutic intervention.[1][2]

Traditional therapeutic strategies have focused on small-molecule inhibitors that block the kinase activity of FAK. However, the Proteolysis-Targeting Chimera (PROTAC) technology offers an alternative and potentially more effective approach by inducing the complete degradation of the target protein.[3] PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest.[4][5]

This guide provides a detailed technical overview of this compound, a potent PROTAC designed to induce the degradation of FAK. We will explore its core mechanism of action, present quantitative performance data, and outline key experimental protocols for its characterization.

This compound: Molecular Composition and General Mechanism

This compound is a heterobifunctional molecule engineered to specifically target FAK for degradation. Its structure consists of three key components:

-

FAK Ligand: The molecule incorporates PF-562271, a potent ligand that binds to the FAK protein.[6]

-

E3 Ligase Ligand: It utilizes Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6]

-

Linker: A flexible chemical linker connects the FAK and CRBN ligands, optimizing the formation of a stable ternary complex.

The fundamental mechanism of action for this compound, like other PROTACs, is to act as a molecular bridge.[7] It simultaneously binds to FAK and the CRBN E3 ligase, bringing them into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of FAK. The resulting poly-ubiquitinated FAK is then recognized by the 26S proteasome, leading to its unfolding and degradation into smaller peptides.[4][5] A key advantage of this process is its catalytic nature; once FAK is degraded, this compound is released and can engage another FAK molecule, allowing for sustained protein knockdown at sub-stoichiometric concentrations.[3][8]

FAK Signaling and Interruption by this compound

FAK is a central node in signaling pathways that control cell motility and survival.[2] Upon activation by integrin clustering at focal adhesions or by growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This event creates a high-affinity binding site for Src family kinases (SFKs). The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key oncogenic pathways such as PI3K/AKT and MAPK/ERK, which ultimately promote cell migration, invasion, and resistance to apoptosis.[9][10]

By inducing the degradation of the entire FAK protein scaffold, this compound eliminates all FAK-dependent functions, not just its kinase activity. This complete removal of FAK disrupts the formation of the FAK-Src complex and abrogates downstream signaling, providing a more comprehensive blockade of the pathway compared to kinase inhibitors.

Quantitative Performance Data

The efficacy of a PROTAC degrader is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. This compound has demonstrated high potency across various cell lines.

| Cell Line | Cell Type | DC50 (pM) |

| TM3 | Leydig Cell (Mouse) | 310 |

| PA1 | Ovarian Teratocarcinoma (Human) | 80 |

| MDA-MB-436 | Breast Cancer (Human) | 330 |

| LNCaP | Prostate Cancer (Human) | 370 |

| Ramos | Burkitt's Lymphoma (Human) | 40 |

| Table 1: Degradation potency (DC50) of this compound in various cell lines. Data sourced from InvivoChem.[6] |

Key Experimental Protocols and Workflows

Characterizing the activity of this compound involves a series of standard biochemical and cell-based assays. Below are detailed methodologies for essential experiments.

Western Blotting for FAK Degradation

This is the most direct method to quantify the reduction in total FAK protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436) at a density of 0.5 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with a dose-response curve of this compound (e.g., 0.01 nM to 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM) for 2, 4, 8, 16, and 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against total FAK (e.g., rabbit anti-FAK) overnight at 4°C. Use an antibody for a loading control (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize FAK band intensity to the corresponding loading control band intensity. Calculate the percentage of FAK remaining relative to the vehicle control.

Cell Viability Assay

This assay assesses the functional consequence of FAK degradation on cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period, typically 72 to 120 hours, to observe effects on proliferation.

-

Assay Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.

-

Signal Measurement: After a short incubation period as per the manufacturer's protocol, measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment can provide evidence of the this compound-mediated interaction between FAK and the CRBN E3 ligase.

Methodology:

-

Cell Treatment: Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either FAK or a component of the E3 ligase complex (e.g., anti-CRBN) conjugated to magnetic or agarose beads.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of FAK, CRBN, and other components to confirm their co-precipitation, which indicates the formation of the ternary complex.

Conclusion

The this compound PROTAC represents a powerful chemical tool for investigating FAK biology and a promising strategy for therapeutic development. Its mechanism of action, centered on the catalytic, induced degradation of FAK via the ubiquitin-proteasome system, offers a distinct and potentially more robust method of pathway inhibition than traditional small-molecule inhibitors. The high potency demonstrated by its low picomolar DC50 values underscores its efficiency. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its mechanism and explore its functional consequences in various preclinical models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. This compound | FAK | 2271035-37-9 | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Biological Activity of FC-11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC-11 is a potent and selective heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. Signaling pathways associated with FAK are also illustrated to provide a broader context for the therapeutic potential of this compound.

Introduction to this compound

This compound is a synthetic molecule that leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate FAK protein. It is composed of three key components: a ligand that binds to FAK (the FAK inhibitor PF-562271), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (Pomalidomide), and a linker that connects these two moieties.[1][2] By simultaneously binding to both FAK and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[2][3] This degradation-based approach offers a distinct advantage over traditional kinase inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein.[3][4]

Mechanism of Action

The primary biological activity of this compound is to induce the degradation of FAK. This process is initiated by the formation of a ternary complex between FAK, this compound, and the CRBN E3 ubiquitin ligase complex.[2] Once this complex is formed, CRBN facilitates the transfer of ubiquitin molecules to the FAK protein. Poly-ubiquitinated FAK is then recognized and degraded by the 26S proteasome.[2] The degradation of FAK by this compound has been shown to be dependent on both CRBN and the proteasome, as co-treatment with a proteasome inhibitor (like MG132) or a competing CRBN ligand (thalidomide) can block its effect.[2][3] The effects of this compound are reversible, with FAK protein levels recovering after the compound is washed out.[5]

Quantitative Biological Data

The potency of this compound has been evaluated across various cell lines and in in vivo models. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Cancer Type | DC50 (pM) | DC90 (nM) | Reference |

| TM3 | Leydig cell | 310 | - | [1] |

| PA1 | Ovarian teratocarcinoma | 80 | - | [1] |

| MDA-MB-436 | Breast cancer | 330 | - | [1] |

| LNCaP | Prostate cancer | 370 | - | [1] |

| Ramos | Burkitt's lymphoma | 40 | - | [1] |

| PC3 | Prostate cancer | 3000 | - | [6] |

| A549 | Lung cancer | - | - | [6] |

| General | - | - | 1 | [1] |

DC50 (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. DC90 (Degradation Concentration 90) is the concentration of this compound required to degrade 90% of the target protein.

Table 2: In Vitro Anti-proliferative Activity of this compound and FAK Inhibitor (IN10018)

| Cell Line | Cancer Type | This compound IC50 (µM) | IN10018 IC50 (µM) | Reference |

| 4T1 | Breast cancer | 0.73 | 3.62 | [3] |

| MDA-MB-231 | Breast cancer | 1.09 | 6.15 | [3] |

| MDA-MB-468 | Breast cancer | 5.84 | 21.07 | [3] |

| MDA-MB-435 | Breast cancer | 3.05 | 7.20 | [3] |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: In Vivo FAK Degradation by this compound

| Animal Model | Tissue | Dosing Regimen | FAK Degradation | Reference |

| C57BL/6N Mice | Testis, Epididymis, Seminal Vesicle, Preputial Gland | 20 mg/kg, twice daily for 5 days (intraperitoneal) | >90% | [7] |

Experimental Protocols

Cell Culture and Treatment for In Vitro Degradation Assays

-

Cell Lines: TM3, PA1, MDA-MB-436, LNCaP, and Ramos cells are maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

-

Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.[1]

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 8 hours) at 37°C in a humidified incubator with 5% CO2.[1]

-

Lysis and Protein Quantification: After incubation, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a BCA protein assay.

Western Blotting for FAK Degradation Analysis

-

Sample Preparation: An equal amount of protein from each cell lysate is mixed with Laemmli sample buffer and boiled for 5-10 minutes.

-

SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against FAK. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The level of FAK is normalized to the loading control.

In Vivo FAK Degradation Study in Mice

-

Animals: Ten-week-old male C57BL/6N mice are used for the study.[7]

-

Dosing: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline). The mice are administered intraperitoneal injections of this compound (20 mg/kg, twice daily) or vehicle control for a period of 5 days.[7]

-

Tissue Collection: After the treatment period, the mice are euthanized, and various reproductive tissues (testis, epididymis, seminal vesicle, and preputial gland) are collected.[7]

-

Protein Extraction and Analysis: The tissues are homogenized, and proteins are extracted. The levels of FAK and phosphorylated FAK (pFAKtyr397) are then analyzed by Western blotting as described in the in vitro protocol.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as a FAK-targeting PROTAC.

Caption: Simplified FAK signaling pathway and the point of intervention by this compound.

Caption: Experimental workflow for Western blot analysis of FAK degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FC 11 | FAK: R&D Systems [rndsystems.com]

- 6. tandfonline.com [tandfonline.com]

- 7. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC FC-11: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC-11 is a highly potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers. This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of FAK, thereby offering a promising therapeutic strategy for FAK-dependent malignancies. This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and biological activity of this compound, including its mechanism of action and relevant experimental protocols.

This compound Structure

This compound is a chimeric molecule comprising three key components: a ligand that binds to the target protein (FAK), a ligand for an E3 ubiquitin ligase (Cereblon, CRBN), and a flexible linker connecting the two.

-

FAK Ligand: The FAK-binding moiety of this compound is the potent and selective FAK inhibitor, PF-562271.[1][2] This component ensures the specific recruitment of FAK to the PROTAC complex.

-

E3 Ligase Ligand: this compound utilizes pomalidomide as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This recruits the cellular degradation machinery.

-

Linker: A polyethylene glycol (PEG)-based linker connects the FAK inhibitor and the CRBN ligand. The nature and length of the linker are critical for optimizing the formation of a stable ternary complex between FAK, this compound, and CRBN, which is essential for efficient ubiquitination and subsequent degradation.

Quantitative Data

The biological activity of this compound has been characterized by its potent FAK degradation capabilities across various cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50%) | TM3 | 310 pM | [1] |

| PA1 | 80 pM | [1] | |

| MDA-MB-436 | 330 pM | [1] | |

| LNCaP | 370 pM | [1] | |

| Ramos | 40 pM | [1] | |

| DC90 (Degradation Concentration 90%) | Not Specified | 1 nM | [1] |

| Molecular Weight | N/A | 949.91 g/mol | [1] |

| Purity | N/A | ≥98% | |

| CAS Number | N/A | 2271035-37-9 |

Synthesis Pathway

The synthesis of this compound involves a multi-step process that includes the synthesis of the FAK inhibitor, the E3 ligase ligand with a linker attachment point, and the final conjugation of these two moieties. While a detailed, step-by-step protocol for the entire synthesis is not publicly available, the general strategy can be outlined as follows:

-

Synthesis of the FAK inhibitor (PF-562271) derivative: The synthesis of PF-562271 has been previously described in the literature. For its incorporation into the PROTAC, a derivative of PF-562271 with a suitable functional group for linker attachment would be synthesized.

-

Synthesis of the Pomalidomide-linker intermediate: Pomalidomide is functionalized with a linker that has a reactive terminal group. This typically involves a nucleophilic substitution or an amidation reaction to attach the linker to the pomalidomide scaffold.

-

Final Conjugation: The FAK inhibitor derivative and the pomalidomide-linker intermediate are then coupled together. This final step is often achieved through a robust coupling reaction, such as an amide bond formation or a click chemistry reaction, to yield the final this compound molecule.

Caption: A high-level overview of the synthetic route to this compound.

Experimental Protocols

Western Blot for FAK Degradation

This protocol is a representative method to assess the degradation of FAK in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., PA1, TM3)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FAK, anti-pFAK(Tyr397), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for the desired time (e.g., 8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the FAK and pFAK levels to the loading control (GAPDH).

Cell Migration Assay (Transwell Assay)

This protocol describes a method to evaluate the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line (e.g., hepatocellular carcinoma cells)

-

This compound

-

Defactinib (FAK inhibitor control)

-

DMSO (vehicle control)

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum as a chemoattractant)

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Crystal violet stain

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 24 hours.

-

Assay Setup:

-

Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing either DMSO, this compound (e.g., 100 nM), or Defactinib (e.g., 1 µM).

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 24-48 hours) to allow for cell migration.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and then stain with crystal violet.

-

Imaging and Quantification:

-

Wash the inserts and allow them to air dry.

-

Image the stained cells using a microscope.

-

Quantify the number of migrated cells by counting cells in several random fields of view or by eluting the stain and measuring its absorbance.

-

Signaling Pathways and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate FAK.

Caption: The mechanism of FAK degradation induced by this compound.

FAK is a central node in various signaling pathways that regulate cell behavior. By degrading FAK, this compound can modulate these downstream pathways.

References

The Central Role of Cereblon in the Mechanism of Molecular Glues: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data for a Cereblon modulator designated "FC-11." Therefore, this guide utilizes data and mechanisms associated with well-characterized Cereblon E3 ligase modulating drugs (CELMoDs), such as pomalidomide and related compounds, to illustrate the core principles of Cereblon-mediated protein degradation. The experimental protocols and quantitative data presented are representative of those used to characterize the activity of this class of molecules.

Executive Summary

Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex and a primary target for a class of therapeutic agents known as molecular glues.[1][2][3] These small molecules, by binding to Cereblon, induce a conformational change that expands the substrate repertoire of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed neosubstrates.[1][3] This process of targeted protein degradation (TPD) offers a powerful therapeutic modality to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.[4] This document provides an in-depth technical guide on the mechanism of action of Cereblon-recruiting molecular glues, with a focus on the central role of Cereblon. It includes quantitative data for representative compounds, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

The CRL4CRBN E3 Ubiquitin Ligase Complex and the Molecular Glue Hypothesis

The CRL4CRBN E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system (UPS).[1] This complex consists of the scaffold protein Cullin-4 (CUL4), the adaptor protein DNA damage-binding protein 1 (DDB1), the RING finger protein ROC1, and the substrate receptor Cereblon (CRBN).[1][5] Cereblon itself is composed of a Lon-like domain and a thalidomide-binding domain (TBD), the latter of which is the binding site for molecular glue compounds.[2]

The molecular glue hypothesis posits that certain small molecules can induce an interaction between an E3 ligase and a target protein that would not normally occur.[3] In the context of Cereblon, immunomodulatory drugs (IMiDs) and other CELMoDs bind to a hydrophobic pocket in the TBD.[1] This binding event creates a novel protein-protein interaction surface on Cereblon, which facilitates the recruitment of neosubstrates.[1] This ternary complex formation (CRBN-molecular glue-neosubstrate) is essential for the subsequent ubiquitination and degradation of the neosubstrate.

The binding of a molecular glue to Cereblon can induce an allosteric rearrangement from an "open" to a "closed" conformation, which is more favorable for neosubstrate binding.[2] This conformational change is a critical step in the mechanism of action and underscores the allosteric regulatory role of these compounds.[2]

Quantitative Analysis of Molecular Glue Activity

The characterization of molecular glues involves quantitative assessment of their binding to Cereblon and their efficiency in inducing the degradation of neosubstrates. The following tables summarize representative data for well-studied Cereblon modulators.

Table 1: Cereblon Binding Affinity of Representative Molecular Glues

| Compound | IC50 (nM) | Ki (nM) | Assay Method | Reference |

| Thalidomide | 22.4 | 10.6 | TR-FRET | [6] |

| (S)-Thalidomide | 11.0 | - | TR-FRET | [6] |

| (R)-Thalidomide | 200.4 | - | TR-FRET | [6] |

| Lenalidomide | 8.9 | 4.2 | TR-FRET | [6] |

| Pomalidomide | 6.4 | 3.0 | TR-FRET | [6] |

| CC-885 | 0.43 | 0.20 | TR-FRET | [6] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Neosubstrate Degradation Profile of Representative Molecular Glues

| Compound (1 µM) | Neosubstrate | Cell Line | Degradation (%) | Assay Method | Reference |

| T01 (Pomalidomide analog) | IKZF1 | MM.1S | Pronounced | Western Blot | [7] |

| T11 (Pomalidomide analog) | IKZF1 | MM.1S | Pronounced | Western Blot | [7] |

| YKL-06-102 (PROTAC) | IKZF3 | MM.1S | Substantial | Western Blot | [7] |

| SAB401 (PROTAC) | IKZF3 | MM.1S | Substantial | Western Blot | [7] |

| Compound 9 | IKZF1 & IKZF3 | MM.1S | Significant | Mass Spectrometry | [8][9] |

PROTAC: Proteolysis Targeting Chimera, which also utilizes Cereblon. Degradation percentages are often reported as DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

Signaling Pathway and Mechanism of Action

The mechanism of action of Cereblon-targeting molecular glues can be visualized as a multi-step signaling cascade.

Caption: Mechanism of Cereblon-mediated protein degradation by a molecular glue.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding

This assay is used to determine the binding affinity of a compound to Cereblon in a competitive binding format.

Methodology:

-

Reagents and Materials:

-

Recombinant GST-tagged Cereblon protein.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

BODIPY-FL labeled thalidomide (acceptor fluorophore/tracer).

-

Test compounds (e.g., this compound).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In each well of the microplate, add the assay buffer, the tracer (BODIPY-FL thalidomide), the GST-Cereblon protein, and the anti-GST antibody.

-

Add the diluted test compound to the wells. Include controls with no compound (maximum FRET) and no Cereblon (background).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Read the plate on a TR-FRET enabled plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at a suitable wavelength (e.g., 340 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

-

Western Blotting for Neosubstrate Degradation

This method is used to quantify the reduction in the levels of a specific neosubstrate protein in cells treated with a molecular glue.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to an appropriate density.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1). Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the neosubstrate and the loading control using densitometry software.

-

Normalize the neosubstrate band intensity to the corresponding loading control band intensity.

-

Express the protein levels in treated samples as a percentage of the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the compound concentration to determine the DC50 and Dmax values.

-

Caption: Experimental workflow for Western blot analysis of neosubstrate degradation.

Logical Relationships in the Molecular Glue Mechanism

The efficacy of a Cereblon-targeting molecular glue is dependent on a series of interconnected factors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. youtube.com [youtube.com]

- 5. Cereblon regulates NK cell cytotoxicity and migration via Rac1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

FC-11 PROTAC: A Technical Guide to Discovery and Preclinical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of FC-11, a highly potent and selective PROTAC engineered to degrade Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of cancers, where it plays a pivotal role in cell proliferation, survival, migration, and invasion through both kinase-dependent and kinase-independent scaffolding functions. Unlike traditional kinase inhibitors that only block the catalytic activity of FAK, this compound is designed to induce the complete degradation of the FAK protein, thereby abrogating all of its oncogenic functions. This guide details the rational design of this compound, summarizes its degradation efficacy across various cell lines, outlines the key experimental protocols for its characterization, and visualizes its mechanism and relevant biological pathways.

Introduction to this compound

This compound is a heterobifunctional small molecule that emerged from a focused discovery campaign aimed at developing potent FAK-degrading PROTACs.[1][2] It is composed of three key moieties:

-

A FAK-targeting ligand: Derived from the potent FAK inhibitor PF-562271, which serves as the "warhead" to bind to the FAK protein.[3][4]

-

An E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

-

A Linker: A polyethylene glycol (PEG)-based linker that tethers the FAK inhibitor and the CRBN ligand, optimized for length and composition to facilitate the formation of a productive ternary complex between FAK and CRBN.[1]

The formation of this FAK-PROTAC-CRBN ternary complex brings the E3 ligase in close proximity to FAK, leading to the polyubiquitination of FAK and its subsequent recognition and degradation by the 26S proteasome.[1][5]

Mechanism of Action

The mechanism of this compound is a catalytic process that relies on the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a molecular bridge rather than a traditional inhibitor, allowing a single molecule of this compound to induce the degradation of multiple FAK protein molecules.

Quantitative Data Summary

This compound has demonstrated exceptional potency in degrading FAK across a panel of human cancer cell lines, with DC₅₀ (half-maximal degradation concentration) values in the picomolar range after 8 hours of treatment.[1][3]

| Cell Line | Cancer Type | DC₅₀ (pM) | Reference |

| PA1 | Ovarian Cancer | 80 | [1][3] |

| Ramos | Burkitt's Lymphoma | 40 | [3][4] |

| TM3 | Leydig Cell | 310 | [3] |

| MDA-MB-436 | Breast Cancer | 330 | [3] |

| LNCaP | Prostate Cancer | 370 | [3] |

Further studies in primary mouse cells also confirmed potent FAK degradation.[6]

| Primary Cell Type | DC₅₀ (nM) | Reference |

| Primary Sertoli Cells | 1.3 | [6] |

| Primary Germ Cells | 0.4 | [6] |

FAK Signaling Pathway

FAK is a central node in signal transduction pathways initiated by integrins and growth factor receptors. Its activation leads to the recruitment and phosphorylation of numerous downstream targets, promoting cell survival and proliferation, primarily through the PI3K/AKT and MAPK/ERK pathways. By degrading FAK, this compound effectively shuts down these pro-tumorigenic signaling cascades.

References

- 1. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FC 11 | FAK: R&D Systems [rndsystems.com]

- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Unraveling Kinase-Independent Functions of FAK: A Technical Guide to Utilizing FC-11 for Targeted Protein Degradation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the kinase-independent scaffolding functions of Focal Adhesion Kinase (FAK) and introduces a powerful methodology for their investigation using FC-11, a Proteolysis-Targeting Chimera (PROTAC) that induces the targeted degradation of FAK. By removing the entire FAK protein, this compound allows for the unambiguous study of its non-catalytic roles, a feat not achievable with traditional kinase inhibitors.

The Dual Nature of FAK: Beyond the Kinase

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. While its kinase activity has been extensively studied and targeted for therapeutic intervention, FAK also possesses critical kinase-independent functions. These scaffolding roles are mediated by its distinct protein domains, primarily the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and the C-terminal Focal Adhesion Targeting (FAT) domain. These domains facilitate a complex network of protein-protein interactions, assembling signaling complexes that are crucial for cellular processes.

Key scaffolding functions of FAK include:

-

Regulation of p53: The FAK FERM domain can interact with the tumor suppressor p53, leading to its ubiquitination and degradation, thereby promoting cell survival.

-

Formation of the FAK-Src-p130Cas complex: FAK serves as a scaffold to bring together Src kinase and the adaptor protein p130Cas, a complex that is central to cell migration and invasion.

-

Interaction with growth factor receptors and integrins: FAK's scaffolding function is essential for integrating signals from the extracellular matrix and growth factors.

This compound: A Chemical Tool for FAK Degradation

This compound is a PROTAC specifically designed to induce the degradation of FAK. It is a heterobifunctional molecule comprising three key components:

-

A FAK ligand (PF562271): This moiety binds to the FAK protein.

-

An E3 ligase ligand (Pomalidomide): This part of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A linker: This connects the FAK and E3 ligase ligands.

By simultaneously binding to FAK and the E3 ligase, this compound brings the two into close proximity, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome. This approach effectively eliminates both the kinase and scaffolding functions of FAK, providing a powerful tool to study the consequences of complete FAK protein loss.

Quantitative Data on this compound

The following tables summarize the available quantitative data on the efficacy of this compound in degrading FAK.

| Cell Line | DC₅₀ (pM) | Reference |

| TM3 | 310 | [MedChemExpress Technical Data Sheet] |

| PA1 | 80 | [MedChemExpress Technical Data Sheet] |

| MDA-MB-436 | 330 | [MedChemExpress Technical Data Sheet] |

| LNCaP | 370 | [MedChemExpress Technical Data Sheet] |

| Ramos | 40 | [MedChemExpress Technical Data Sheet] |

| Hep3B | <100 nM | [Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1] |

| Huh7 | <100 nM | [Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1] |

Table 1: DC₅₀ Values of this compound in Various Cell Lines. The DC₅₀ value represents the concentration of this compound required to degrade 50% of the target protein.

| Parameter | Observation | Reference |

| FAK Degradation in vivo | >90% reduction of FAK in reproductive tissues of male mice after 5 days of treatment. | [FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice] |

| Reversibility | FAK protein levels gradually recovered within two weeks after withdrawal of this compound treatment in mice. | [FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice] |

| Effect on Phosphorylation | This compound (1-3000 nM, 0-9 h) inhibits FAK autophosphorylation in TM3 cells. | [MedChemExpress Technical Data Sheet] |

| Comparison with Inhibitor | This compound completely degraded FAK protein, whereas the FAK kinase inhibitor defactinib did not.[1] | [Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma][1] |

Table 2: In Vivo and Mechanistic Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the kinase-independent functions of FAK using this compound.

Western Blotting to Confirm FAK Degradation

Objective: To verify the degradation of FAK protein in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-FAK, Mouse anti-β-actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with a dose-range of this compound (e.g., 1 pM to 1 µM) or a time-course at a fixed concentration (e.g., 100 nM) for 8-24 hours. Include a vehicle control (DMSO).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Analyze FAK Protein Interactions

Objective: To investigate the disruption of FAK's scaffolding function by examining its interaction with binding partners (e.g., p53, Src) after this compound treatment.

Materials:

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

-

Anti-FAK antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Primary antibodies for western blotting (e.g., anti-p53, anti-Src).

Procedure:

-

Treat cells with this compound (e.g., 100 nM for 24 hours) or vehicle control.

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-FAK antibody overnight at 4°C.

-

Add protein A/G beads to pull down the FAK-antibody complex.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting for FAK and its interacting partners.

Transwell Invasion Assay

Objective: To assess the functional consequence of FAK degradation on cell invasion, a process highly dependent on FAK's scaffolding function.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

Matrigel or other basement membrane matrix.

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

-

Crystal violet staining solution.

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Pre-treat cells with this compound (e.g., 100 nM) or vehicle control for 24 hours.

-

Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Elute the stain and quantify the absorbance, or count the number of invaded cells under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for studying FAK's kinase-independent functions using this compound.

Caption: Key signaling pathways involving FAK's scaffolding function.

Caption: Mechanism of action of this compound as a FAK-targeting PROTAC.

By employing this compound in conjunction with the detailed protocols and understanding of the underlying signaling pathways outlined in this guide, researchers can effectively dissect the multifaceted kinase-independent roles of FAK, paving the way for novel therapeutic strategies targeting this key signaling node.

References

The Effect of FC-11 on FAK Autophosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effect of FC-11 on Focal Adhesion Kinase (FAK) autophosphorylation. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to investigate this interaction further.

Introduction to FAK and its Autophosphorylation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival. The activation of FAK is a critical event initiated by its autophosphorylation at the tyrosine 397 residue (Tyr397). This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of other downstream targets. Dysregulation of FAK activity is implicated in various pathologies, including cancer metastasis, making it a compelling target for therapeutic intervention.

This compound: A PROTAC FAK Degrader

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target FAK for degradation. Unlike traditional kinase inhibitors that block the enzyme's active site, this compound functions by recruiting an E3 ubiquitin ligase to FAK, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action results in the depletion of the entire FAK protein, including its autophosphorylated form.

Quantitative Analysis of this compound's Effect on FAK and its Autophosphorylation

This compound has been demonstrated to be a highly potent degrader of FAK in various cell lines. The degradation of FAK also leads to a concomitant reduction in the levels of autophosphorylated FAK at Tyr397 (p-FAK Tyr397).

Table 1: Dose-Dependent Degradation of FAK by this compound in Various Cell Lines

| Cell Line | DC50 (pM) |

| TM3 | 310 |

| PA1 | 80 |

| MDA-MB-436 | 330 |

| LNCaP | 370 |

| Ramos | 40 |

Data sourced from chemical supplier information.[1][2]

Table 2: Effect of this compound on FAK Autophosphorylation in TM3 Cells

| Treatment Time (hours) | This compound Concentration (nM) | Observation |

| 3 | 100 | Near complete degradation of pFAK Tyr397 |

| 0.5 - 9 | 1 - 3000 | Inhibition of FAK autophosphorylation |

Data sourced from chemical supplier information.[2][3][4]

Experimental Protocols

Western Blot Analysis of FAK and p-FAK (Tyr397) Levels Following this compound Treatment

This protocol outlines the procedure for treating cultured cells with this compound and subsequently analyzing the protein levels of total FAK and phosphorylated FAK at Tyr397 by Western blot.

Materials:

-

Cell culture medium and supplements

-

Cultured cells of interest (e.g., TM3, PA1)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 7.5) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-FAK

-

Rabbit anti-phospho-FAK (Tyr397)

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 3000 nM) for the desired time points (e.g., 0.5, 1, 3, 6, 9 hours). Include a vehicle control (DMSO only).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total FAK or p-FAK (Tyr397) (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin).

-

Quantify the band intensities using densitometry software. The levels of p-FAK can be normalized to total FAK or the loading control.

-

Signaling Pathways and Visualizations

FAK Activation and Downstream Signaling Pathway

The following diagram illustrates the canonical FAK signaling pathway, initiated by integrin clustering and leading to the activation of downstream effectors.

Caption: FAK activation pathway.

Mechanism of Action of this compound

This diagram depicts the mechanism by which this compound induces the degradation of FAK.

Caption: this compound mediated FAK degradation.

Experimental Workflow for Analyzing this compound's Effect

The following workflow outlines the key steps in an experiment designed to quantify the effect of this compound on FAK autophosphorylation.

Caption: Western blot workflow.

References

Methodological & Application

FC-11: A Potent FAK Degrader for In Vivo Research

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivation are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[1][2][3] FC-11 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FAK.[4][5] This document provides detailed application notes and experimental protocols for the in vivo use of this compound, summarizing key data and outlining the underlying signaling pathways.

This compound is a bifunctional molecule that links the FAK inhibitor PF562271 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][4][7] This design allows this compound to recruit FAK to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][7] By degrading the entire FAK protein, this compound ablates both its kinase-dependent and kinase-independent scaffolding functions, offering a more comprehensive inhibition of FAK signaling compared to traditional kinase inhibitors.[2][7]

FAK Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the central role of FAK in cell signaling and the mechanism by which this compound induces its degradation.

Caption: FAK signaling cascade and the mechanism of this compound-mediated FAK degradation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.

Table 1: In Vitro Degradation Efficiency of this compound

| Cell Line | DC50 (pM) | Reference |

|---|---|---|

| TM3 | 310 | [6] |

| PA1 | 80 | [6] |

| MDA-MB-436 | 330 | [6] |

| LNCaP | 370 | [6] |

| Ramos | 40 |[6] |

Table 2: In Vivo FAK Degradation with this compound

| Animal Model | Tissue | Dosage | Treatment Duration | FAK Degradation | Reference |

|---|---|---|---|---|---|

| Male C57BL/6N Mice | Reproductive Tissues (Testis, Epididymis, etc.) | 20 mg/kg, twice daily (intraperitoneal) | 5 days | >90% | [8] |

| Nude Mice (HCC Lung Metastasis Model) | Lung Tissue | Not specified | Not specified | Significant degradation compared to vehicle and defactinib |[7] |

Detailed Experimental Protocols

In Vivo FAK Degradation Assessment in Mice

This protocol is adapted from studies assessing FAK degradation in murine tissues following this compound administration.[8]

1. Animal Model:

-

Species: C57BL/6N mice, 10 weeks old, male.

-

Housing: Standard housing conditions with ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Reagent Preparation:

-

This compound Formulation: Prepare a solution of this compound for intraperitoneal (IP) injection. The vehicle control should be prepared in parallel. The specific vehicle composition should be optimized for solubility and biocompatibility.

3. Dosing and Administration:

-

Dosage: 20 mg/kg body weight.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Frequency: Twice daily (BID).

-

Duration: 5 consecutive days.

-

Control Groups: Include a vehicle control group and potentially a group treated with a FAK inhibitor like PF562271 (10 mg/kg, BID) for comparison.[8]

4. Tissue Collection and Processing:

-

Euthanasia: At the end of the treatment period, euthanize mice using an approved method.

-

Tissue Harvest: Immediately dissect the tissues of interest (e.g., reproductive tissues, tumor tissues).

-

Sample Preparation: Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis. For protein analysis, homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.

5. Analysis of FAK Degradation:

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against total FAK and phosphorylated FAK (e.g., pFAK Tyr397).

-

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

-

-

Immunohistochemistry/Immunofluorescence:

-

Fix tissues in formalin and embed in paraffin.

-

Perform antigen retrieval on tissue sections.

-

Incubate with primary antibodies against FAK.

-

Use appropriate secondary antibodies and detection reagents to visualize FAK expression and localization within the tissue.

-

In Vivo Tumor Metastasis Model

This protocol is a general guideline based on a study investigating the effect of this compound on hepatocellular carcinoma (HCC) metastasis.[7]

1. Cell Culture and Animal Model:

-

Cell Line: Use a metastatic cancer cell line (e.g., HCC cells).

-

Animal Model: Immunocompromised mice (e.g., nude mice).

2. Tumor Cell Implantation:

-

Metastasis Model: To establish a lung metastasis model, inject cancer cells intravenously (e.g., via the tail vein).

3. Treatment Protocol:

-

Treatment Groups:

-

Vehicle Control

-

This compound

-

FAK inhibitor (e.g., defactinib)

-

-

Dosing and Administration: The specific dose, route, and schedule for this compound in a tumor model should be optimized. Based on other in vivo studies, an IP route is feasible.[8]

4. Assessment of Metastasis:

-

Endpoint: Euthanize mice at a predetermined endpoint (e.g., after a specific number of weeks or when clinical signs are observed).

-

Metastasis Quantification:

-

Harvest lungs and count the number of metastatic nodules on the surface.

-

Perform histological analysis (e.g., H&E staining) on lung sections to confirm and quantify metastatic lesions.

-

5. Pharmacodynamic Analysis:

-

Tissue Collection: Collect lung tissues (and primary tumors if applicable).

-

Protein Analysis: Perform Western blotting on tissue lysates to assess the levels of total FAK, pFAK, and markers of epithelial-mesenchymal transition (EMT) such as E-cadherin and vimentin.[7]

Experimental Workflow and Logic

The following diagram outlines the logical flow of an in vivo experiment to evaluate this compound.

Caption: Logical workflow for an in vivo study of this compound in a cancer model.

References

- 1. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]

- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FC 11 | FAK: R&D Systems [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FC-11 in Triple-Negative Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "FC-11" is not a standardized identifier in the available scientific literature for a single compound targeting triple-negative breast cancer (TNBC). However, research into novel therapeutic agents for TNBC has highlighted two promising compounds that align with this designation: Formosanin C (FC) , a natural saponin, and a synthetic molecule referred to as Compound 11 , which acts as an estrogen-related receptor alpha (ERRα) inverse agonist. This document provides detailed application notes and protocols for the use of both compounds in TNBC cell lines, based on published research.

Section 1: Formosanin C (FC) in TNBC

Formosanin C has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in TNBC cells. This section details its mechanism and application.

Mechanism of Action

Formosanin C induces ferroptosis in TNBC cells, particularly the MDA-MB-231 cell line, by disrupting iron and redox homeostasis. Its key molecular targets include:

-

Glutathione Peroxidase 4 (GPX4): FC treatment leads to the depletion of GPX4, a crucial enzyme that neutralizes lipid reactive oxygen species (ROS), thereby preventing ferroptosis.

-

System Xc- (xCT/SLC7A11): FC downregulates the expression of xCT, a cystine/glutamate antiporter, which limits the intracellular availability of cysteine for glutathione (GSH) synthesis. GSH is an essential cofactor for GPX4 activity.

-

Ferroportin: FC treatment also results in the downregulation of ferroportin, a protein that mediates iron export from the cell, leading to intracellular iron accumulation and increased ROS production via the Fenton reaction.

-

Ferritinophagy: Evidence suggests that FC induces ferritinophagy, the autophagic degradation of the iron-storage protein ferritin, which further contributes to the increase in the labile iron pool.[1][2][3]

This multi-pronged attack on the cellular antioxidant defense system and iron metabolism makes TNBC cells, which are often more susceptible to ferroptosis, vulnerable to FC-induced cell death.[1]

Data Presentation: Formosanin C (FC)

The following tables summarize the quantitative effects of Formosanin C on TNBC cell lines.

Table 1: Effect of Formosanin C on Cell Viability and Protein Expression in MDA-MB-231 Cells

| Parameter | Treatment | Result | Reference |

| Cell Growth Inhibition | 10 µM FC for 24h | Significant suppression of cell growth | [1] |

| GPX4 Protein Level | FC Treatment | Significant decrease | [1][2] |

| xCT (SLC7A11) Protein Level | FC Treatment (24h and 48h) | Significant decrease | [2] |

| Ferroportin Protein Level | FC Treatment (24h) | Significant decrease | [2] |

| FTH1 Protein Level | FC Treatment (24h) | Increase | [2] |

| LC3-II/LC3-I Ratio | FC Treatment (24h and 48h) | Increase | [2] |

Table 2: Formosanin C in Combination with Cisplatin in MDA-MB-231 Cells

| Parameter | Treatment | Result | Reference |

| Cell Growth Inhibition | 2 µM FC + Cisplatin | Significantly enhanced cell growth inhibition compared to Cisplatin alone |

Experimental Protocols: Formosanin C (FC)

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Formosanin C on TNBC cells.

-

Materials:

-

MDA-MB-231 cells

-

DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin

-

Formosanin C (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Protocol:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Formosanin C (e.g., 0, 1, 5, 10, 20 µM) for 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Lipid ROS Assay

-

Objective: To measure the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.

-

Materials:

-

MDA-MB-231 cells

-

Formosanin C

-

C11-BODIPY(581/591) fluorescent probe

-

Flow cytometer

-

-

Protocol:

-

Treat MDA-MB-231 cells with Formosanin C at the desired concentration and time point.

-

Harvest the cells and wash with PBS.

-

Incubate the cells with C11-BODIPY(581/591) at a final concentration of 2.5 µM for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

3. Western Blot Analysis

-

Objective: To determine the effect of Formosanin C on the expression of key ferroptosis-related proteins.

-

Materials:

-

MDA-MB-231 cells

-

Formosanin C

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies against GPX4, xCT (SLC7A11), Ferroportin, and β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Protocol:

-

Treat MDA-MB-231 cells with Formosanin C.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Signaling Pathway and Workflow Diagrams

Caption: Formosanin C induces ferroptosis in TNBC cells.

Caption: In vitro experimental workflow for Formosanin C.

Section 2: Compound 11 (ERRα Inverse Agonist) in TNBC

Compound 11 is a novel synthetic molecule that functions as an inverse agonist of the estrogen-related receptor alpha (ERRα), a key regulator of cellular metabolism and a therapeutic target in TNBC.

Mechanism of Action

ERRα is a constitutively active orphan nuclear receptor that promotes the expression of genes involved in mitochondrial biogenesis, glucose metabolism, and cell proliferation. In TNBC, high expression of ERRα is associated with a poor prognosis. Compound 11 exerts its anti-cancer effects by:

-

Binding to ERRα: It directly binds to the ligand-binding domain of ERRα.

-

Inhibiting Transcriptional Activity: As an inverse agonist, it represses the constitutive transcriptional activity of ERRα, leading to the downregulation of its target genes.

-

Inducing Apoptosis and Cell Cycle Arrest: By inhibiting ERRα signaling, Compound 11 can induce apoptosis and cause cell cycle arrest in TNBC cells.

-

Suppressing Migration and Invasion: Inhibition of ERRα by Compound 11 has been shown to reduce the migratory and invasive potential of TNBC cells.[4]

Data Presentation: Compound 11

The following tables summarize the quantitative effects of Compound 11 on TNBC and other breast cancer cell lines.

Table 3: IC50 Values of Compound 11 in Breast Cancer Cell Lines (24h treatment)

| Cell Line | Subtype | IC50 (µM) | Reference |

| MDA-MB-231 | TNBC | 2.50 | [5] |

| HCC-1937 | TNBC | 2.91 | [5] |

| MCF-7 | ER+ | 1.83 | [5] |

Table 4: Effect of Compound 11 on Cell Viability and Function in MDA-MB-231 Cells

| Parameter | Treatment | Result | Reference |

| Cell Viability (48h) | 10 µM | ~50% reduction | [5] |

| Colony Formation | 1 µM (7 days) | Significant reduction | [2] |

| Cell Migration | 3 µM (24h) | Significant inhibition | |

| Cell Invasion | 3 µM (24h) | Significant inhibition |

Experimental Protocols: Compound 11

1. Cell Viability Assay (CCK-8)

-

Objective: To measure the effect of Compound 11 on the viability of TNBC cells.

-

Materials:

-

MDA-MB-231 or HCC-1937 cells

-

Appropriate cell culture medium

-

Compound 11 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

-

Protocol:

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat cells with a serial dilution of Compound 11 for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

Calculate the IC50 value using appropriate software.[5]

-

2. Colony Formation Assay

-

Objective: To assess the long-term effect of Compound 11 on the proliferative capacity of single cells.

-

Materials:

-

MDA-MB-231 cells

-

Compound 11

-

6-well plates

-

Crystal violet staining solution

-

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat the cells with low concentrations of Compound 11 (e.g., 0.3, 1 µM).

-

Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

-

When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.

-

Wash with water, air dry, and count the number of colonies (typically >50 cells).[2]

-

3. Transwell Migration and Invasion Assay

-

Objective: To evaluate the effect of Compound 11 on the migratory and invasive potential of TNBC cells.

-

Materials:

-

MDA-MB-231 cells

-

Compound 11

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with 10% FBS (chemoattractant)

-

Crystal violet

-

-

Protocol:

-

For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Resuspend MDA-MB-231 cells in serum-free medium containing Compound 11 at the desired concentrations.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours.

-

Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-